

3-(tert-Butoxycarbonyl)benzoic acid stability and storage conditions

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Compound of Interest

Compound Name: 3-(tert-Butoxycarbonyl)benzoic acid

Cat. No.: B1271466

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An In-depth Technical Guide to the Stability and Storage of **3-(tert-Butoxycarbonyl)benzoic Acid**

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Abstract

3-(tert-Butoxycarbonyl)benzoic acid is a pivotal building block in modern organic synthesis, particularly valued in pharmaceutical research and development for creating complex molecules. Its utility is intrinsically linked to the acid-labile tert-butoxycarbonyl (Boc) protecting group. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure material integrity, experimental reproducibility, and the validity of research outcomes. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for **3-(tert-Butoxycarbonyl)benzoic acid**, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Context

3-(tert-Butoxycarbonyl)benzoic acid, also known as mono(tert-Butyl)isophthalate, is a bifunctional molecule featuring a carboxylic acid and a tert-butyl ester. This structure makes it an invaluable linker and intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients), peptidomimetics, and other specialty chemicals. The molecule's stability is dominated by the tert-butyl ester moiety, which functions as a Boc protecting group for the

carboxylic acid. The inherent sensitivity of the Boc group to acidic conditions is the primary determinant of the compound's stability profile.^{[1][2]} Understanding these properties is not merely a matter of good laboratory practice; it is critical for preventing lot-to-lot variability, minimizing impurity formation, and ensuring the success of multi-step synthetic campaigns.

Table 1: Physicochemical Properties of **3-(tert-Butoxycarbonyl)benzoic acid**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ O ₄	^{[3][4]}
Molecular Weight	222.24 g/mol	^[4]
Appearance	White to off-white solid/powder	^[5]
Melting Point	152-153 °C	^[5]
Boiling Point	357.6 ± 25.0 °C at 760 mmHg	^[5]
CAS Number	33704-19-7	^{[3][4]}

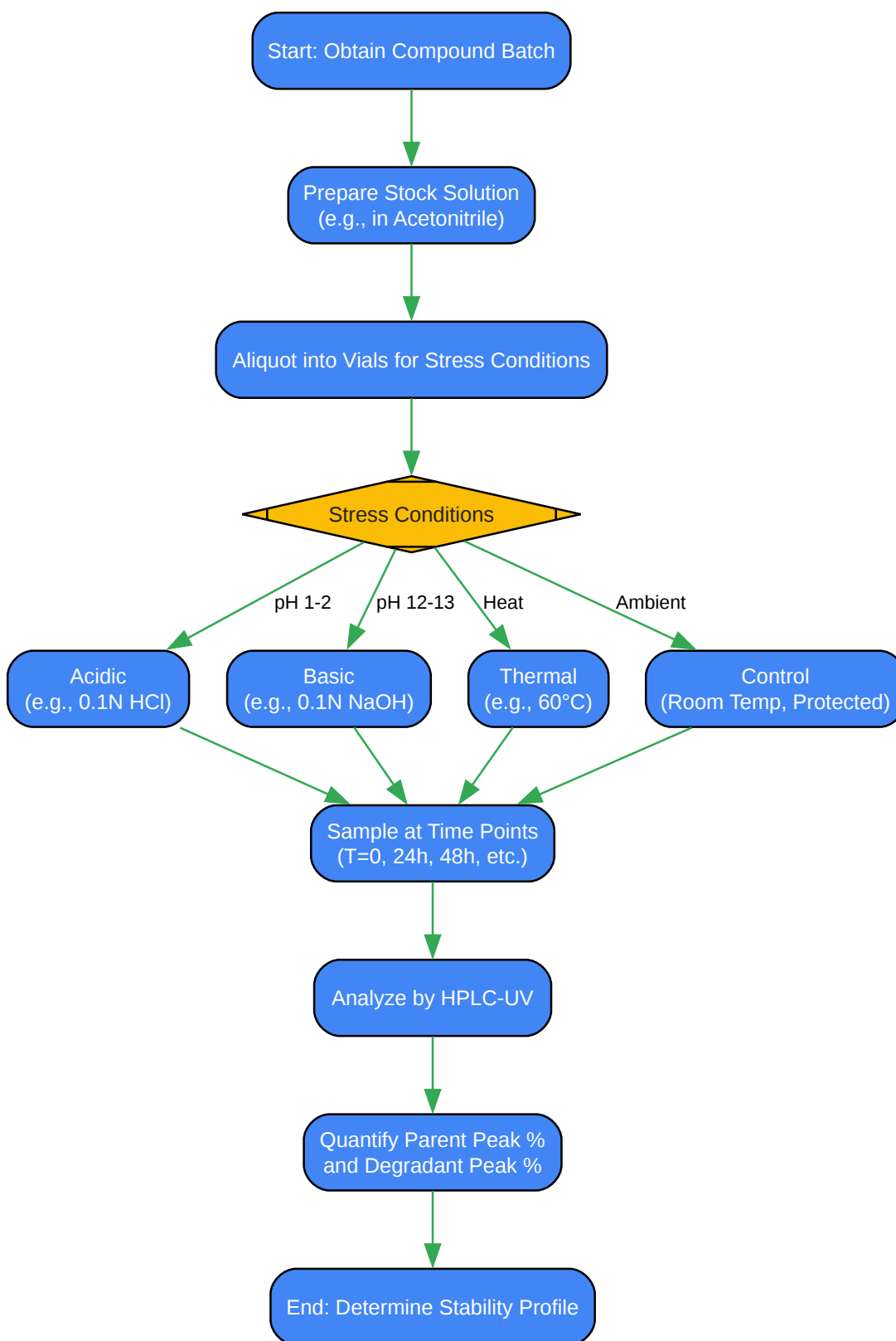
Chemical Stability and Degradation Pathways

The stability of **3-(tert-Butoxycarbonyl)benzoic acid** is generally robust under neutral and basic conditions but is significantly compromised by acids, high temperatures, and certain reactive species.

Hydrolytic Stability and Acid Lability

The cornerstone of this compound's reactivity is the acid-catalyzed hydrolysis of the tert-butyl ester. This is the most common and significant degradation pathway. The mechanism is initiated by the protonation of the ester's carbonyl oxygen, which weakens the carbon-oxygen bond.^{[6][7]} This is followed by the departure of the highly stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutylene.^{[1][6]} The resulting carbamic acid rapidly decarboxylates to yield 3-carboxybenzoic acid (isophthalic acid) and carbon dioxide.^[6]

This reaction can be triggered by strong acids (e.g., trifluoroacetic acid (TFA), HCl), Lewis acids, and even protic solvents at elevated temperatures.^{[1][8][9]} Therefore, avoiding contact with acidic media is the most critical factor in preserving the compound's integrity.



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